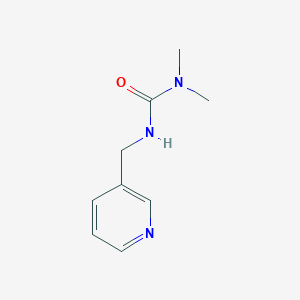

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)11-7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRVAYREOPJJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307898 | |

| Record name | 1,1-dimethyl-3-(pyridin-3-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41915-99-5 | |

| Record name | NSC196206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-dimethyl-3-(pyridin-3-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethyl 3 Pyridin 3 Ylmethyl Urea and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of the target molecule, 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea, suggests two primary disconnection points at the C-N bonds of the urea (B33335) moiety. This leads to two main synthetic strategies:

Disconnection A: Breaking the bond between the carbonyl carbon and the nitrogen of the dimethylamino group. This approach identifies 3-(aminomethyl)pyridine (B1677787) and a dimethylcarbamoyl equivalent as the key synthons.

Disconnection B: Cleaving the bond between the carbonyl carbon and the nitrogen of the pyridin-3-ylmethyl group. This strategy points to 1,1-dimethylamine and a (pyridin-3-yl)methyl isocyanate or equivalent as the primary precursors.

These two approaches form the basis for the most common and practical syntheses of this compound.

Established Reaction Pathways for Urea Formation

The formation of the urea functional group is a well-established area of organic chemistry, with several reliable methods that can be applied to the synthesis of this compound.

The reaction between an isocyanate and an amine is one of the most direct and widely used methods for preparing unsymmetrically substituted ureas. nih.govmdpi.comnih.gov This can be applied in two ways for the target molecule:

Pathway 1: The reaction of (pyridin-3-yl)methyl isocyanate with dimethylamine (B145610). In this method, (pyridin-3-yl)methyl isocyanate is treated with a stoichiometric amount of dimethylamine in an aprotic solvent. The reaction is typically rapid and exothermic, proceeding to completion to afford the desired urea.

Pathway 2: The reaction of 3-(aminomethyl)pyridine with a suitable N,N-dimethylcarbamoyl synthon. While less common due to the stability of the reagents, this pathway is also viable.

The general reaction scheme for the formation of a urea from an isocyanate and an amine is as follows:

R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''

A variety of substituted ureas have been synthesized using this reliable method, often in high yields. nih.gov

Another established route for the synthesis of ureas involves the use of carbamoyl (B1232498) chlorides. lookchem.com For the preparation of this compound, this would involve the reaction of 3-(aminomethyl)pyridine with dimethylcarbamoyl chloride.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and base is crucial to optimize the reaction conditions and maximize the yield of the desired product.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 3-(aminomethyl)pyridine | Dimethylcarbamoyl chloride | This compound | Hydrochloric acid |

Novel Synthetic Strategies and Method Development

Beyond the classical methods, research into novel synthetic strategies continues to provide more efficient and selective ways to prepare substituted ureas and their derivatives.

Recent research has demonstrated that N'-(pyridin-3-ylmethyl)-N,N-dimethylurea can undergo regioselective functionalization. researchgate.net Specifically, treatment with three mole equivalents of t-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at -78°C results in lithiation on both the urea nitrogen and the 4-position of the pyridine (B92270) ring. researchgate.net This dilithiated intermediate can then react with various electrophiles to introduce a substituent at the 4-position of the pyridine ring with high regioselectivity. researchgate.net

This method allows for the synthesis of a variety of 4-substituted analogs of this compound, providing access to a broader range of chemical structures for further investigation.

The molecule this compound is achiral and does not have any stereocenters. Therefore, stereoselective synthesis considerations are not applicable to the preparation of this specific compound. However, for analogs of this urea that may contain chiral centers, stereoselective synthetic methods would be necessary to control the stereochemical outcome of the reaction.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of urea derivatives, including this compound, has traditionally involved methods that utilize toxic solvents and hazardous reagents. researchgate.net The classical approach often employs phosgene (B1210022) or its derivatives to create an isocyanate intermediate, which then reacts with an amine. nih.gov However, growing emphasis on environmental responsibility has spurred the development of more sustainable and green synthetic routes.

A key area of improvement is the replacement of conventional dipolar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives. researchgate.net Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a viable substitute. researchgate.net Research has demonstrated its effectiveness in the synthesis of ureas by reacting isocyanates with amines, often allowing for high yields and simplified product isolation through precipitation in water, which minimizes waste. researchgate.net The general reaction for forming a urea derivative like this compound involves the reaction of 3-(aminomethyl)pyridine with an appropriate dimethylamine-derived reagent. A green approach would favor a solvent like Cyrene over traditional, more toxic options.

Another green chemistry principle is the avoidance of toxic intermediates like isocyanates, which are often derived from hazardous phosgene. researchgate.netnih.gov Alternative synthetic strategies aim to bypass the need for pre-formed isocyanates. While specific green routes for this compound are not extensively documented, general methodologies for urea synthesis are being adapted. These include catalytic methods that use carbon dioxide as a C1 source or oxidative carbonylation reactions, which are considered more environmentally benign.

The table below outlines a comparison between traditional and green solvent systems for urea synthesis.

| Feature | Traditional Solvents (e.g., DMF, DMSO) | Green Solvent (e.g., Cyrene) |

| Source | Petrochemical | Bio-based (Cellulose) researchgate.net |

| Toxicity | Toxic, carcinogenic potential researchgate.net | Low toxicity researchgate.net |

| Work-up | Often requires extensive purification (e.g., chromatography) researchgate.net | Simple precipitation in water can be sufficient researchgate.net |

| Sustainability | Non-renewable | Renewable and biodegradable researchgate.net |

Derivatization Strategies for Analog Generation

To explore and optimize the biological activity of this compound, medicinal chemists employ various derivatization strategies. These strategies involve systematically altering different parts of the molecule to understand its Structure-Activity Relationship (SAR).

Systematic Modification of the Pyridine Moiety

The pyridine ring is a key structural feature offering multiple avenues for modification. Its nitrogen atom and carbon atoms can be altered to fine-tune the molecule's electronic, steric, and pharmacokinetic properties.

Positional Isomerism : Moving the urea-linked methyl group to different positions on the pyridine ring (e.g., to the 2- or 4-position) can significantly impact biological activity. For instance, studies on related pyridinylureas have shown that pyridin-4-yl derivatives can exhibit different solubility profiles and receptor selectivity compared to their pyridin-3-yl counterparts.

Substitution on the Ring : Introducing various substituents (e.g., halogens, alkyl, alkoxy, or trifluoromethyl groups) onto the pyridine ring can modulate the compound's lipophilicity and its ability to form hydrogen bonds. For example, in the development of mGlu5 modulators, substitutions on the pyridine ring of related phenyl-pyridin-2-yl ureas were explored to enhance potency and CNS exposure. nih.gov

Bioisosteric Replacement : The pyridine ring can be replaced with other heteroaromatic or aromatic systems to probe the importance of the nitrogen atom and ring electronics. Potential bioisosteres include pyrimidine (B1678525), pyrazine, or even a phenyl ring, each conferring distinct properties. Research on kinase inhibitors has utilized pyrimidine-based ureas, demonstrating the viability of such replacements. nih.gov

The following table summarizes modification strategies for the pyridine ring.

| Modification Strategy | Example Substituent/Isomer | Potential Impact |

| Positional Isomerism | 2-pyridinylmethyl, 4-pyridinylmethyl | Altered receptor selectivity, solubility |

| Ring Substitution | Fluoro, Chloro, Methyl, Trifluoromethyl | Modified electronics, lipophilicity, metabolic stability nih.gov |

| Bioisosteric Replacement | Phenyl, Pyrimidine, Indazole | Changed H-bonding capacity, core geometry nih.gov |

Functionalization at the Urea Linkage

The urea group is a critical pharmacophore, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor. nih.gov Modifications at this linkage can influence binding affinity and conformational preferences.

N-Alkylation/N-Arylation : While the parent compound has two methyl groups on one nitrogen (N,N-dimethyl), these can be replaced with other alkyl or aryl groups. Introducing larger or chiral groups can explore steric limits within a binding pocket. nih.gov Oligomeric aromatic ureas with N,N'-dimethylated urea moieties are known to adopt specific multilayered structures, a property that can be exploited in drug design. nih.gov

Thiourea (B124793) Analogs : Replacing the urea oxygen with a sulfur atom to form a thiourea can alter hydrogen bonding capabilities and electronic properties. This is a common strategy in medicinal chemistry to probe the importance of the carbonyl oxygen in receptor interactions.

Guanidinium (B1211019) Analogs : The urea can be converted into a guanidinium group by replacing the oxygen with an imine (=NH). This change introduces a positive charge at physiological pH, which can form strong salt-bridge interactions with acidic residues in a target protein.

Side-Chain Diversification for Structure-Activity Relationship (SAR) Studies

The N,N-dimethyl group constitutes the "side-chain" of this compound. Diversifying this part of the molecule is essential for optimizing potency and selectivity.

Alkyl Chain Variation : The methyl groups can be replaced with larger alkyl groups (ethyl, propyl, etc.) or cyclic structures like cyclopropyl (B3062369) or cyclobutyl to probe for additional hydrophobic interactions. In studies of related urea derivatives, introducing larger carbon chains has been shown to significantly improve activity. researchgate.net

Introduction of Functional Groups : One or both methyl groups can be replaced with functionalized chains containing alcohols, ethers, or amines. These groups can introduce new hydrogen bonding sites or alter the compound's solubility and metabolic profile.

Conformationally Restricted Analogs : Incorporating the two N-alkyl groups into a ring system, such as forming a piperidine (B6355638) or morpholine (B109124) ring attached to the urea nitrogen, can reduce the number of rotatable bonds. This conformational constraint can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. For example, replacing a flexible side chain with a piperidine ring has been shown to selectively target different receptors.

The table below illustrates side-chain diversification strategies.

| Diversification Strategy | Example Modification | Rationale for SAR Studies |

| Alkyl Chain Variation | N,N-diethyl, N-ethyl-N-propyl | Probe steric tolerance and hydrophobic pockets |

| Functionalization | N-(2-hydroxyethyl)-N-methyl | Introduce new H-bond donors/acceptors, improve solubility |

| Conformational Restriction | Pyrrolidinyl, Piperidinyl | Reduce conformational flexibility, enhance binding affinity |

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , detailed experimental data required to construct the specified article is not available in the public domain.

Searches for this specific compound, including by its CAS number (41915-99-5), did not yield published research containing the necessary in-depth structural and analytical information for the following mandated sections:

Advanced Structural Elucidation and Conformational Analysis

Chiroptical Spectroscopy

While general information exists for related structures, such as other pyridine-urea derivatives or dimethyl ureas, no specific, verifiable data sets (e.g., NMR peak lists, mass-to-charge ratios, IR absorption bands, or crystallographic information files) for 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea could be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements, including the creation of detailed data tables. Constructing such an article without access to the primary research data would result in speculation or scientifically unsound information.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethyl 3 Pyridin 3 Ylmethyl Urea

Electron Density Distribution and Reaction Site Prediction

The electron density distribution in 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea is uneven, leading to distinct reactive centers. The urea (B33335) group, with its carbonyl and two nitrogen atoms, and the pyridine (B92270) ring, a nitrogen-containing heterocycle, are the primary sites for chemical reactions.

Urea Moiety : The carbonyl oxygen is a region of high electron density, making it a primary hydrogen bond acceptor. The nitrogen atoms have lone pairs, but their delocalization into the carbonyl group reduces their nucleophilicity compared to a simple amine. The carbonyl carbon is electron-deficient (electrophilic) and susceptible to nucleophilic attack.

Pyridine Moiety : The nitrogen atom in the pyridine ring is the most basic site in the molecule, possessing a localized lone pair of electrons, making it a strong nucleophile and a site for protonation and alkylation. researchgate.net The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when the nitrogen is quaternized. mdpi.com

Computational studies on analogous molecules like 1,3-dimethylurea (B165225) using methods such as Density Functional Theory (DFT) help in understanding these properties. Such calculations reveal the Electron Density of States (EDOS) and can predict the band gap, which for similar organic molecules can be around 3.3 eV, indicating potential for nonlinear optical (NLO) applications. tsijournals.com

Predicted Reaction Sites Based on Electron Density

| Moiety | Atom/Region | Predicted Reactivity | Rationale |

|---|---|---|---|

| Urea | Carbonyl Oxygen (O) | Nucleophilic / H-Bond Acceptor | High electron density due to lone pairs. |

| Carbonyl Carbon (C=O) | Electrophilic | Electron deficient due to polarization by oxygen. | |

| Pyridine-linked Nitrogen (N-H) | Weakly Acidic / Nucleophilic | Acidity enhanced by adjacent carbonyl; lone pair delocalized. | |

| Dimethyl-substituted Nitrogen (N(CH₃)₂) | Non-nucleophilic | Sterically hindered and lone pair delocalization. | |

| Pyridine | Ring Nitrogen (N) | Nucleophilic / Basic | Localized lone pair of electrons. researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Urea and Pyridine Moieties

The dual functionality of the molecule allows it to react as both an electrophile and a nucleophile.

Nucleophilic Character : The primary nucleophilic center is the pyridine nitrogen. It readily reacts with electrophiles such as acids (protonation) and alkylating agents. While urea anions can act as effective nucleophiles in certain reactions, this typically requires deprotonation with a strong base like sodium hydride in an aprotic solvent such as DMSO. semanticscholar.org The urea moiety in this compound is less likely to act as a potent nucleophile without prior deprotonation.

Electrophilic Character : The electrophilicity of the pyridine ring is significantly enhanced upon protonation or quaternization of the ring nitrogen. This makes the ring susceptible to attack by nucleophiles. mdpi.com For instance, highly electrophilic pyridines, such as those substituted with nitro groups, can react with neutral nucleophiles under mild conditions. nih.gov The urea's carbonyl carbon is an inherent electrophilic site, reactive towards strong nucleophiles.

Reactivity in Specific Organic Transformations

The compound's structure lends itself to a variety of organic reactions, primarily involving the pyridine nitrogen and the urea group.

Alkylation : The most probable site of alkylation is the pyridine nitrogen due to its higher nucleophilicity compared to the urea nitrogens. This reaction would lead to the formation of a pyridinium (B92312) salt, which would further activate the pyridine ring towards subsequent reactions. Alkylation of the urea nitrogen is less favorable but could potentially occur under harsh conditions with a strong base to first deprotonate the N-H group.

Amidation : Urea derivatives can participate in reactions that form amide-like bonds. For example, the synthesis of similar pyridine-urea compounds often involves the reaction of a corresponding amine with an isocyanate. nih.gov Acting as a nucleophile, this compound could potentially engage in transamidation reactions, though this is generally a difficult transformation requiring specific catalysts or conditions. The urea anion can be viewed as an aminating reagent for certain electron-deficient substrates. semanticscholar.org

While no specific cyclization reactions involving this compound are prominently documented, its bifunctional nature presents possibilities. Intramolecular cyclization could be envisioned if a reactive group were introduced onto the pyridine ring that could subsequently react with the urea moiety. For example, functionalization at the C2 or C4 position of the pyridine ring, followed by an intramolecular nucleophilic attack from the urea nitrogen, could lead to the formation of a fused bicyclic system. Such strategies are common in medicinal chemistry to create rigid scaffolds.

Photochemical and Thermal Stability and Decomposition Pathways

The stability of the compound is a critical aspect of its chemical profile.

Thermal Stability : Studies on related ureas, such as 1,3-dimethylurea, show that they can undergo thermal decomposition at elevated temperatures. aidic.it The synthesis of these compounds is often unfavorable at higher temperatures due to side reactions. aidic.it For this compound, decomposition could be initiated by the cleavage of the methylene-pyridine bond or the breakdown of the urea moiety itself. The presence of air can lower the decomposition temperature of related nitrogen-containing heterocyclic salts. nih.gov

Photochemical Stability : Pyridine and its derivatives are known to be photochemically active. They can undergo a variety of transformations upon exposure to UV light, including rearrangements and additions. The specific photochemical pathways for this compound are not detailed in the literature, but the pyridine ring is expected to be the primary chromophore responsible for any photochemical reactivity.

Potential Decomposition Products

| Condition | Possible Decomposition Pathway | Potential Products |

|---|---|---|

| Thermal | Cleavage of the urea C-N bonds | 3-Picolylamine, Dimethylamine (B145610), Isocyanic acid, CO₂ |

| Cleavage of the benzyl-N bond | Pyridine-3-carbenium ion (reactive), 1,1-Dimethylurea |

| Photochemical | Pyridine ring rearrangement/fragmentation | Various isomeric and fragmented nitrogen heterocycles |

Solvent Effects on Reaction Kinetics and Thermodynamics

Solvents play a crucial role in modulating the reactivity of this compound by stabilizing reactants, transition states, or products. ajgreenchem.com

Reaction Kinetics : The rate of reactions involving this molecule can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. For reactions that proceed through a charged transition state, such as the alkylation of the pyridine nitrogen, polar solvents would be expected to increase the reaction rate by stabilizing the transition state. In contrast, for reactions where the reactants are more strongly solvated than the transition state, polar solvents might decrease the rate. researchgate.net For instance, in some S_N2 reactions, the rate in methanol (B129727) (dielectric constant ε = 32.7) is lower than in ethanol (B145695) (ε = 24.55), indicating complex solvation effects beyond simple polarity. ajgreenchem.com

Thermodynamics : The thermodynamic equilibrium of a reaction can also be shifted by the choice of solvent. Solvents that selectively solvate the products will shift the equilibrium towards product formation. For protonation/deprotonation equilibria, the pKa of the pyridine nitrogen and the urea N-H will be highly dependent on the solvent. Aprotic polar solvents like DMSO can enhance the nucleophilicity of anions by minimizing solvation of the anion, which could be relevant if the urea is deprotonated. semanticscholar.org

Summary of General Solvent Effects on Reactivity

| Solvent Type | Effect on Nucleophilicity | Effect on Electrophilicity | Impact on Reactions |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Decreases anion nucleophilicity via H-bonding. | Stabilizes charged electrophiles and transition states. | Good for reactions with charged intermediates (e.g., S_N1); can hinder base-catalyzed reactions. ajgreenchem.comrsc.org |

| Polar Aprotic (e.g., DMSO, DMF) | Enhances anion nucleophilicity. | Solvates cations well. | Excellent for reactions involving strong nucleophiles (e.g., S_N2, deprotonation). semanticscholar.orgresearchgate.net |

| Nonpolar (e.g., Hexane, Toluene) | Low solvation of ions. | Does not significantly stabilize charged species. | Favors reactions between neutral species or those with nonpolar transition states. |

Molecular Recognition and Biological Interaction Studies Mechanistic Pre Clinical Focus

In Vitro Binding Affinity and Ligand-Target Interaction Characterization

No publicly available data exists for the in vitro binding affinity, kinetics, or thermodynamics of 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea.

A comprehensive search of scientific literature did not yield any studies that have utilized biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding properties of this compound to any biological target.

There are no published reports of fluorescence-based assays being used to investigate the interaction of this compound with any receptor or biological molecule.

Cellular Pathway Modulation and Mechanistic Elucidation in Research Models

Specific data on the modulation of cellular pathways or the elucidation of its mechanism of action in research models for this compound is not available in the public domain.

No studies were found that specifically detail the inhibitory or activation profile of this compound against any enzyme, including kinases. While related pyridinyl urea (B33335) compounds have been investigated as kinase inhibitors, specific data for the requested compound is absent.

There are no publicly available reports detailing the results of cell-based phenotypic assays, such as antiproliferative activity, for this compound.

Without primary binding or cellular assay data, there is no information available regarding the specific molecular targets of this compound or any potential downstream signaling events it may modulate.

Structure-Activity Relationship (SAR) Studies for Biological Modulators

The exploration of this compound and its analogs as biological modulators is deeply rooted in the principles of structure-activity relationship (SAR) studies. SAR investigates how the chemical structure of a molecule relates to its biological activity, providing a roadmap for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. While specific, in-depth SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of pyridinylmethyl ureas and related urea derivatives has been the subject of such investigations for various biological targets. These studies offer valuable insights into the potential SAR landscape of this compound.

The core structure of this compound features three key components amenable to modification for SAR studies: the dimethylurea moiety, the central urea linker, and the pyridin-3-ylmethyl group. Each of these can be systematically altered to probe their influence on biological activity.

For instance, studies on related urea derivatives have shown that the nature and position of substituents on the aromatic ring, in this case, the pyridine (B92270) ring, can have a profound impact on activity. Modifications could include the introduction of electron-donating or electron-withdrawing groups, which can alter the electronic properties and metabolic stability of the molecule. For example, the introduction of a trifluoromethyl group at the C4-position of a pyridine ring in other inhibitor series has been shown to significantly increase cellular potency.

Furthermore, the substitution pattern on the urea nitrogen atoms is a critical determinant of biological effect. The dimethyl substitution in this compound could be explored by replacing the methyl groups with other alkyl or aryl substituents to understand the steric and electronic requirements for optimal target interaction.

The linker between the urea and the pyridine ring, currently a methylene (B1212753) group, could also be varied in length or rigidity to explore the optimal spatial arrangement of the key pharmacophoric features.

Design and Synthesis of SAR-Focused Libraries

The systematic exploration of the SAR of this compound would necessitate the design and synthesis of focused libraries of analogs. A common synthetic route to generate such a library involves the reaction of a suitably substituted isocyanate with an amine.

For the synthesis of analogs of this compound, one could envision a combinatorial approach starting from 3-(aminomethyl)pyridine (B1677787) and reacting it with a variety of substituted isocyanates. Alternatively, 3-(isocyanatomethyl)pyridine (B8756921) could be reacted with a library of primary or secondary amines.

A hypothetical SAR-focused library design for exploring the key structural regions of this compound is presented below:

| R1 | R2 | Linker (X) | Pyridine Substitution (Y) |

| Methyl | Methyl | CH2 | H |

| Ethyl | Methyl | CH2 | H |

| H | Phenyl | CH2 | H |

| Methyl | Methyl | (CH2)2 | H |

| Methyl | Methyl | CH2 | 4-Chloro |

| Methyl | Methyl | CH2 | 5-Fluoro |

In another example, the synthesis of 1,3-disubstituted ureas containing a lipophilic adamantane (B196018) moiety demonstrated that these compounds could act as inhibitors of human soluble epoxide hydrolase (sEH). nih.gov This suggests that introducing bulky, lipophilic groups could be a strategy to explore for analogs of this compound.

Computational Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the physicochemical properties of a series of compounds with their biological activities. For a library of analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding further optimization efforts.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP, molar refractivity.

Topological: Connectivity indices, Wiener index.

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. This model takes the form of an equation that relates the descriptors to the biological activity.

For instance, a 3D-QSAR study on sulfonylurea derivatives containing arylpyrimidine moieties as antifungal agents revealed that bulky groups at the 5-position of the pyrimidine (B1678525) ring and electropositive groups at the 2-position of the benzene (B151609) ring were favorable for activity. researchgate.net Such insights are invaluable for the rational design of more potent inhibitors.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = c0 + c1LogP + c2Dipole + c3*Molecular_Weight

Where IC50 is the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction.

Ligand Efficiency and Molecular Descriptors in Pre-Clinical Research

In modern drug discovery, it is not sufficient for a compound to be merely potent. The concept of ligand efficiency (LE) has emerged as a crucial metric for prioritizing and optimizing lead compounds. LE normalizes potency by the size of the molecule, typically the number of heavy (non-hydrogen) atoms (HAC) or molecular weight (MW).

LE = - (RT/HAC) * ln(Ki) or LE = - (RT/MW) * ln(Ki)

Where R is the gas constant, T is the temperature, and Ki is the binding affinity. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is often associated with better drug-like properties.

For this compound, with a molecular weight of 165.19 g/mol and 12 heavy atoms, its ligand efficiency would depend on its measured biological activity (e.g., IC50 or Ki). molbase.com

Other important molecular descriptors used in pre-clinical research to assess the drug-likeness of a compound include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. An optimal LogP range (typically 1-3) is often sought to balance solubility and membrane permeability. The predicted LogP for this compound is 1.2481. molbase.com

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of intestinal absorption and blood-brain barrier penetration. A TPSA of less than 140 Ų is generally considered favorable for oral bioavailability. The calculated PSA for this compound is 45.23 Ų. molbase.com

Fraction of sp3 hybridized carbons (Fsp3): This descriptor measures the three-dimensional character of a molecule. A higher Fsp3 is often associated with improved solubility and reduced promiscuity.

Quantitative Estimate of Drug-likeness (QED): This metric combines several key molecular properties into a single score between 0 and 1, where a higher score indicates greater drug-likeness.

The table below summarizes some of the key molecular descriptors for this compound and some related compounds found in the literature.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |

| This compound | 165.19 | 1.2481 | 45.23 |

| 1,1-Dimethyl-3-phenylurea | 164.21 | 1.63 | 38.33 |

| 1,3-Dimethylurea (B165225) | 88.11 | -0.783 | 41.49 |

By analyzing these descriptors for a library of analogs, researchers can identify compounds with a favorable balance of potency and drug-like properties, increasing the likelihood of success in later stages of pre-clinical and clinical development. Studies on pyridin-2-yl urea inhibitors have highlighted the importance of profiling these properties to ensure favorable drug-like characteristics. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely employed to determine the conformations of a vast number of molecular systems. tsijournals.com For urea (B33335) derivatives, DFT calculations, such as those using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are instrumental in optimizing the molecular geometry and predicting various electronic properties. irjweb.comacademicjournals.org These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. irjweb.com

Although specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied. For instance, in related urea compounds, DFT has been used to calculate parameters that offer insights into the molecule's stability and reactivity. tsijournals.comresearchgate.net The calculated electronic properties, such as the dipole moment and polarizability, are crucial for understanding the molecule's interaction with its environment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11N3O | molbase.com |

| Molecular Weight | 165.192 g/mol | molbase.com |

| LogP | 1.2481 | molbase.com |

| PSA (Polar Surface Area) | 45.23 Ų | molbase.com |

| Density | 1.184 g/cm³ | molbase.com |

| Boiling Point | 361.8°C at 760 mmHg | molbase.com |

This table presents computationally predicted physicochemical properties.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The HOMO-LUMO energy gap is a significant parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For urea derivatives, HOMO-LUMO analysis can pinpoint the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. academicjournals.org For example, in a study of a pyrimidine (B1678525) derivative, a higher HOMO energy indicated a better electron donor, while a lower LUMO energy signified a better electron acceptor. irjweb.com This type of analysis for this compound would be invaluable in understanding its reaction mechanisms and potential interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein target. nih.govmdpi.com

In studies of related urea-containing compounds, molecular docking has been successfully used to predict binding modes within the active sites of enzymes. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For this compound, docking studies could be performed against various potential protein targets to hypothesize its mechanism of action and to guide the design of more potent analogs. The results of docking simulations are often scored to rank potential ligands based on their predicted binding affinity. mdpi.com

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound and its complexes, offering insights that are not available from static docking poses. nih.gov

MD simulations are crucial for validating the stability of binding modes predicted by molecular docking. mdpi.com These simulations can reveal whether a ligand remains stably bound in the active site or if it undergoes significant conformational changes that might affect its activity. In the context of drug discovery, MD simulations, combined with techniques like absolute binding free energy (BFE) calculations, can provide a more accurate prediction of a compound's potency. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening Approaches in Chemical Biology Research

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active compounds can then be used as a 3D query to search large chemical databases for new molecules with similar properties, a process known as virtual screening.

For a compound like this compound, developing a pharmacophore model would require a set of structurally related molecules with known biological activity. This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are critical for its interaction with a specific target. This approach can accelerate the discovery of new lead compounds in drug development projects.

Cheminformatics and Machine Learning for Structure-Property and Structure-Activity Correlations

Cheminformatics and machine learning are increasingly used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov These models use statistical and machine learning algorithms to correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov

For this compound, cheminformatics tools could be used to predict various properties, such as its solubility, toxicity, and metabolic stability, based on its structure. epa.gov QSAR models, built using data from a series of related urea compounds, could predict the biological activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govnih.gov Machine learning models, including deep learning approaches, are becoming more powerful in predicting molecular properties and activities, offering a promising avenue for the future investigation of this compound. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of "1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea" from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is generally not the primary method for the analysis of intact ureas due to their low volatility and thermal lability. Direct analysis of "this compound" by GC would likely lead to decomposition in the hot injector port. However, GC can be a valuable tool for the analysis of volatile byproducts that may be present from the synthesis of the compound. Potential volatile byproducts could include residual starting materials such as 3-(aminomethyl)pyridine (B1677787) and dimethylamine (B145610), or solvents used in the reaction.

For the analysis of the parent compound, derivatization would be necessary to increase its volatility and thermal stability. chromforum.org Common derivatization reagents for ureas include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. Following derivatization, a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) could be used for separation, with detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing "this compound".

LC-MS/MS for Metabolite Identification in in vitro Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites in biological matrices due to its high sensitivity and selectivity. nih.govresearchgate.net In in vitro studies, such as those using liver microsomes or hepatocytes, LC-MS/MS can be employed to investigate the metabolic fate of "this compound". plos.org

The compound would first be separated from the biological matrix components using an HPLC system, likely with a reversed-phase column and a gradient elution program similar to that described in section 7.1.1. The eluent would then be introduced into a tandem mass spectrometer. The parent compound's molecular ion would be selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions analyzed in the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a highly specific and sensitive method for quantification. mdpi.com

Potential metabolic transformations of "this compound" that could be identified by LC-MS/MS include:

Oxidation: Hydroxylation of the pyridine (B92270) ring or the methyl groups.

N-demethylation: Removal of one or both methyl groups from the urea (B33335) moiety.

Urea hydrolysis: Cleavage of the urea bond.

Table 2: Potential Metabolites of this compound for LC-MS/MS Analysis

| Potential Metabolite | Proposed Metabolic Pathway |

| 1-Methyl-3-(pyridin-3-ylmethyl)urea | N-demethylation |

| 3-(Pyridin-3-ylmethyl)urea | N-didemethylation |

| 1,1-Dimethyl-3-((1-oxidopyridin-1-ium-3-yl)methyl)urea | Pyridine N-oxidation |

| 1,1-Dimethyl-3-((2-hydroxypyridin-3-yl)methyl)urea | Pyridine ring hydroxylation |

Note: This table presents hypothetical metabolites based on common drug metabolism pathways.

GC-MS for Reaction Monitoring and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of the synthesis of "this compound" and for identifying and quantifying impurities. As discussed in section 7.1.2, analysis of the intact urea by GC-MS would likely require derivatization. However, it is highly effective for analyzing volatile starting materials, intermediates, and byproducts. By taking aliquots from the reaction mixture at various time points, derivatizing them if necessary, and analyzing them by GC-MS, the consumption of reactants and the formation of the product and any impurities can be tracked. This information is invaluable for optimizing reaction conditions.

GC-MS is also crucial for impurity profiling of the final product. It can detect and identify trace amounts of volatile impurities that may not be easily observed by other techniques. The mass spectra obtained can be compared to spectral libraries for positive identification of known impurities or interpreted to elucidate the structure of unknown impurities.

Quantitative Spectroscopic Methods for Concentration Determination in Research Contexts

Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of "this compound" in research samples, particularly for pure solutions or simple mixtures.

Quantitative UV-Vis Spectroscopy

The presence of the pyridine ring in "this compound" provides a chromophore that absorbs ultraviolet (UV) light, making UV-Vis spectroscopy a straightforward method for quantification. A UV spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or water) would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. This method is simple, rapid, and cost-effective for routine concentration checks of pure samples.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for a specific reference standard of the analyte. rsc.orgresearchgate.net In ¹H qNMR, the concentration of "this compound" can be determined by integrating the signals of its protons and comparing them to the integral of a known amount of an internal standard with a well-resolved signal. nih.govnih.gov For this compound, the distinct signals of the dimethyl protons or the pyridinyl protons could be used for quantification.

The key advantages of qNMR are its high precision and accuracy, and the fact that it is a primary ratio method, meaning it does not require a calibration curve of the analyte itself. This makes it particularly valuable for the certification of reference materials and for the accurate determination of the purity of research compounds.

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

The evaluation of novel chemical entities such as this compound for potential biological activity necessitates the use of robust and efficient screening methodologies. High-Throughput Screening (HTS) provides a platform for rapidly assessing large numbers of compounds, enabling the identification of molecules that interact with specific biological targets. The development of HTS assays for this compound would be guided by its structural motifs, specifically the pyridine ring and the dimethylurea moiety, which are present in various biologically active molecules, including kinase inhibitors and modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.govnih.gov

Given the compound's structure, two primary avenues for HTS assay development are biochemical assays and cell-based assays. Biochemical assays would assess the direct interaction of the compound with a purified biological target, such as a kinase or a receptor protein. nih.gov In contrast, cell-based assays would measure the compound's effect on a specific cellular pathway or function in a more physiologically relevant context. nih.govnih.gov

A potential HTS campaign for this compound could involve screening against a panel of kinases, as urea-based structures are known to be effective kinase inhibitors. nih.govnih.gov Additionally, the pyridinylmethyl group suggests a possible interaction with nAChRs, making HTS assays for nAChR modulation a relevant approach. nih.govnih.govmdpi.com

Biochemical HTS Assays

One of the primary biochemical HTS methods suitable for evaluating this compound is the fluorescence polarization (FP) assay . researchgate.netnih.gov This technique is well-suited for monitoring the binding of a small molecule to a larger protein in solution. moleculardevices.com The assay relies on the principle that a small, fluorescently labeled ligand (a probe) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. moleculardevices.com

In a competitive FP assay format, this compound would be screened for its ability to displace a fluorescently labeled probe from the active site of a target protein, such as a kinase or a receptor. A decrease in fluorescence polarization would indicate that the test compound has bound to the target and displaced the probe, signaling a "hit." nih.gov

The development of such an assay would involve several key steps:

Selection and purification of the target protein: This could be a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is targeted by other pyridine-urea compounds, or a specific nAChR subtype. mdpi.comnih.gov

Design and synthesis of a fluorescent probe: A fluorescently tagged ligand with known affinity for the target would be required.

Assay optimization: This includes determining the optimal concentrations of the target protein and the fluorescent probe to achieve a stable and robust assay window (the difference in FP signal between the bound and unbound states). moleculardevices.com

HTS execution and data analysis: The compound library would be screened, and the resulting data analyzed to identify hits.

A hypothetical data set from a competitive FP-based HTS for inhibitors of a target kinase is presented in Table 1.

Table 1: Representative Data from a Fluorescence Polarization-Based HTS Assay This table is interactive. Users can sort the data by clicking on the column headers.

| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | Percent Inhibition (%) |

|---|---|---|---|

| Control (No Inhibitor) | - | 350 | 0 |

| This compound | 10 | 180 | 48.6 |

| Compound A | 10 | 150 | 57.1 |

| Compound B | 10 | 345 | 1.4 |

Another relevant biochemical HTS method is the enzyme-coupled fluorescence assay , particularly for screening against kinases. nih.gov These assays measure the activity of a kinase by detecting the production of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase reactions. The amount of ADP produced is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal. Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the fluorescent signal.

Cell-Based HTS Assays

Cell-based HTS assays offer the advantage of evaluating the activity of a compound in a more complex biological environment. For a compound like this compound, a cell-based assay could be designed to measure its effect on nAChR function. nih.govnih.gov

A common approach involves using a cell line that stably expresses a specific nAChR subtype (e.g., α4β2 or α7). nih.govmdpi.com The activity of the receptor can be monitored using a membrane potential-sensitive dye . These dyes change their fluorescence intensity in response to changes in the cell's membrane potential. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations and depolarization of the cell membrane, resulting in a change in the dye's fluorescence.

In an antagonist screening mode, cells would be pre-incubated with this compound before the addition of a known nAChR agonist like nicotine. A compound that inhibits the receptor will prevent the nicotine-induced change in membrane potential and thus the fluorescence signal. nih.gov

Key parameters for a cell-based HTS assay are summarized in Table 2.

Table 2: Key Parameters for a Cell-Based HTS Assay for nAChR Modulators This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Cell Line | Human cell line engineered to express a specific nAChR subtype | SH-EP1-human α4β2 nAChR |

| Assay Readout | Fluorescence intensity from a membrane potential-sensitive dye | Relative Fluorescence Units (RFU) |

| Agonist | A known activator of the nAChR | Nicotine |

| Z'-factor | A statistical measure of assay quality | > 0.5 |

The results from a primary HTS campaign would then be followed by secondary assays to confirm the activity of the hits and determine their potency and selectivity. These follow-up studies are crucial for validating the initial screening results and advancing promising compounds in the drug discovery pipeline.

Potential Applications in Specialized Research Fields Non Clinical

Development as Chemical Probes for Cellular and Biochemical Investigations

While direct studies on 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea as a chemical probe are not extensively documented, its core structure is highly relevant to this application. The urea (B33335) scaffold is a well-established pharmacophore capable of forming multiple hydrogen bonds, which is a key feature for interacting with biological targets like enzymes and receptors. nih.gov Aryl urea structures are recognized as effective scaffolds for designing multitarget inhibitors. nih.gov The pyridinylmethyl component adds another layer of potential interaction, as the pyridine (B92270) ring can engage in various non-covalent interactions within biological systems.

The development of chemical probes often involves the systematic modification of a core structure to optimize binding affinity and selectivity for a specific biological target. In this context, this compound could serve as a foundational molecule for creating a library of probes. For instance, derivatives of N-(3-pyridinylmethyl)urea have been synthesized and studied as potential inhibitors for anaplastic lymphoma kinase (ALK), demonstrating the adaptability of this scaffold for targeted biochemical investigations. The strategic modification of the pyridine or phenyl rings in related urea compounds has been shown to significantly impact their biological activity and target specificity.

Utilization as Building Blocks in Material Science (e.g., polymers, supramolecular assemblies)

In the realm of material science, the components of this compound suggest its potential as a valuable building block. The urea group's capacity for strong and directional hydrogen bonding is a key driver for the formation of ordered supramolecular structures. researchgate.net This has been demonstrated in various urea-based systems that self-assemble into tapes, helices, and other complex architectures.

Specifically, related pyridyl urea compounds have shown promise in this area. For example, 1,3-Di(pyridin-3-yl)urea is utilized in the synthesis of metal-organic frameworks (MOFs), where its nitrogen donor sites and planar geometry make it a versatile ligand for coordinating with metal ions. Furthermore, research on pyridinium-derived zwitterions has highlighted their potential as a new class of supramolecular building blocks for creating both ionic and metal-organic frameworks. rsc.org The ability of pyridine-incorporated macrocycles to recognize and bind urea derivatives further underscores the potential for creating complex, host-guest supramolecular systems. tandfonline.com Given these precedents, this compound could potentially be used to create novel polymers and supramolecular assemblies with specific structural and functional properties. For instance, polyurethane ureas have been processed into microfibrous scaffolds for biomedical applications. acs.org

Role in Agrochemical Research as Lead Structures (e.g., herbicides, insecticides, without discussing application details)

The general class of urea-containing compounds has a long history in agrochemical research, particularly as herbicides. The urea moiety is a key feature in many commercially successful herbicidal compounds. Similarly, pyrimidine (B1678525) derivatives, which share structural similarities with the pyridine ring, are extensively used in the development of pesticides due to their diverse bioactivities. researchgate.netnih.gov

While specific studies on the agrochemical applications of this compound are limited, related structures have shown significant activity. For instance, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea, also known as pyrinuron, has been identified as a rodenticidal agent. This demonstrates that the pyridinylmethyl urea scaffold can be a foundation for developing new agrochemicals. Researchers have synthesized and evaluated various pyrimidine derivatives containing a urea pharmacophore for their insecticidal activity against vectors like Aedes aegypti. nih.gov Additionally, novel benzoylpyrimidinylurea derivatives have been investigated for both insecticidal and antifungal activities. nih.gov These examples suggest that this compound could serve as a valuable lead structure for the discovery and optimization of new herbicides or insecticides.

Applications in Catalysis as Ligands or Organocatalysts

The structural features of this compound make it a candidate for applications in catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself. The pyridine nitrogen can act as a coordination site for metal ions, and copper catalysts with pyridyl-based ligands have been used in oxidative coupling reactions. acs.org The urea moiety can also participate in catalysis through hydrogen bonding interactions, which can activate substrates and control stereoselectivity.

Research into related compounds supports this potential. For example, 1,3-Di(pyridin-3-yl)urea is used in the development of new catalysts. More broadly, (thio)urea compounds have emerged as a significant class of organocatalysts, particularly for reactions like ring-opening polymerization, where they can activate both the monomer and the growing polymer chain. rsc.org Specifically, bifunctional organocatalysts incorporating a urea or thiourea (B124793) moiety have been designed for asymmetric synthesis. For instance, N-sulfinyl-N'-(pyrrolidinylmethyl)urea has been shown to be an effective organocatalyst in Michael additions. nih.gov The combination of a hydrogen-bond-donating urea and a basic pyridine site within this compound suggests its potential for similar dual-activation catalytic cycles.

Contribution to Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for labeling and studying biomolecules in their natural environment. While this compound itself is not a bioorthogonal reagent, its scaffold could be readily modified to incorporate a bioorthogonal handle, such as an azide, alkyne, or strained alkene.

Urea derivatives are already used as linkers and building blocks in medicinal chemistry and for the development of tools for chemical biology. nih.gov For example, they have been incorporated into probes for targeting specific enzymes or receptors. By attaching a bioorthogonal group to the this compound scaffold, it could be transformed into a chemical biology tool for applications such as target identification and validation. The modified compound could be used to label its biological target within a cell, and a subsequent bioorthogonal reaction with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) would allow for visualization or isolation of the target protein. The development of such tools is a crucial aspect of modern drug discovery and chemical biology research. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Bio-functionalization Strategies

The biological applications of 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea could be significantly expanded through innovative bio-functionalization strategies. These strategies aim to conjugate the molecule with biological macromolecules to enhance its targeting, delivery, and efficacy.

Targeted Drug Delivery: The pyridine (B92270) and urea (B33335) moieties offer reactive sites for conjugation with targeting ligands such as antibodies, peptides, or aptamers. This would enable the specific delivery of the compound to diseased cells or tissues, minimizing off-target effects. For instance, the pyridine nitrogen can be quaternized to introduce a positive charge, facilitating interaction with negatively charged cell surfaces or specific transporters. wikipedia.org The urea functionality can participate in hydrogen bonding, a key interaction in many biological recognition processes. nih.govnih.gov

Probe Development: Functionalization with fluorophores or other imaging agents could transform this compound into a molecular probe for studying biological processes. The pyridine ring, being a common feature in bioactive molecules, could serve as a scaffold to which photoactive groups are attached. researchgate.netmdpi.com These probes could be used in fluorescence microscopy or other imaging modalities to visualize the compound's distribution and interaction with its biological targets in real-time.

Controlled Release Systems: Incorporation of this compound into polymer-based drug delivery systems or hydrogels could enable its controlled and sustained release. The urea group's ability to form strong hydrogen bonds can be exploited to create stable, non-covalent linkages within a polymer matrix. Chitosan, a biocompatible polymer, can be functionalized with urea derivatives to create such delivery systems. wikipedia.org This approach could improve the compound's pharmacokinetic profile and therapeutic index.

Recent studies have highlighted the potential of conjugating small molecules containing pyridine or urea functionalities with biologically active compounds to enhance their therapeutic properties. mdpi.comnih.govresearchgate.net These approaches provide a roadmap for the future bio-functionalization of this compound.

Integration of Artificial Intelligence and Robotics in Compound Discovery and Synthesis

The convergence of artificial intelligence (AI) and robotics is revolutionizing the discovery and synthesis of new chemical entities. For this compound, these technologies can accelerate the identification of novel derivatives with enhanced properties and develop more efficient synthetic routes.

Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and reproducibility, enabling the rapid synthesis of compound libraries. nih.govresearchgate.netrsc.org For this compound and its derivatives, an automated platform could be developed to perform the key coupling reactions, such as the formation of the urea bond from an isocyanate and an amine. nih.govrsc.org These platforms can operate around the clock, dramatically increasing the throughput of compound synthesis. nih.gov

Predictive Synthesis Planning: AI tools are being developed to predict the optimal reaction conditions and even entire synthetic pathways for a given target molecule. mdpi.comsynplechem.com By analyzing vast amounts of chemical reaction data, these tools can suggest the most efficient and sustainable routes for the synthesis of this compound derivatives, minimizing the need for lengthy and often empirical process optimization.

The integration of AI and robotics creates a closed-loop system where AI designs new molecules, robots synthesize them, and the experimental data is fed back to the AI to refine its models. This autonomous approach has the potential to dramatically accelerate the discovery of new drugs and functional materials based on the this compound scaffold.

High-Throughput Synthesis and Screening Technologies for Derivative Libraries

To explore the chemical space around this compound, high-throughput synthesis (HTS) and screening technologies are indispensable. These technologies allow for the rapid generation and evaluation of large libraries of related compounds, facilitating the identification of molecules with desired properties.

Combinatorial Chemistry: By systematically combining a set of building blocks, combinatorial chemistry can be used to generate a large and diverse library of this compound analogs. nih.gov For example, a library could be created by reacting a variety of substituted pyridinylmethylamines with different isocyanates. This approach allows for the efficient exploration of structure-activity relationships.

Parallel Synthesis: Automated parallel synthesizers can produce hundreds or even thousands of discrete compounds simultaneously in a spatially addressable format, such as a 96-well plate. researchgate.net This technology is well-suited for creating libraries of this compound derivatives for initial biological screening. researchgate.net

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov Flow chemistry can be integrated with automated systems for the on-demand synthesis of compound libraries, minimizing waste and improving safety, especially when using hazardous reagents like isocyanates. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS assays can be used to rapidly evaluate their biological activity. These assays are typically automated and can test thousands of compounds per day. The data generated from HTS can then be used to identify "hit" compounds for further optimization.

The application of these high-throughput technologies will be crucial for unlocking the full therapeutic and materials science potential of the this compound scaffold.

Advanced Mechanistic Investigations at the Atomic Level

A deep understanding of how this compound interacts with its biological targets at the atomic level is essential for rational drug design. Advanced computational and experimental techniques can provide unprecedented insights into these interactions.

Quantum Chemical Calculations: Quantum mechanics (QM) methods, such as density functional theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.govyoutube.comysu.am These calculations can help to understand the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the binding of the molecule to a protein. nih.gov The pyridine ring, with its delocalized π-electron system, and the urea moiety, with its hydrogen bond donor and acceptor capabilities, are particularly amenable to such studies. wikipedia.orgnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound in complex with a biological target, such as a protein or nucleic acid, over time. nih.govnih.gov These simulations can reveal the key amino acid residues involved in binding and provide insights into the conformational changes that occur upon binding. This information is invaluable for designing derivatives with improved affinity and selectivity.

Advanced Spectroscopic Techniques: Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and X-ray crystallography can provide experimental data on the three-dimensional structure of the this compound-target complex. This experimental information can be used to validate and refine the computational models.

By combining these advanced mechanistic investigation techniques, researchers can gain a detailed, atomic-level understanding of the molecular basis of action of this compound, paving the way for the design of next-generation molecules with superior performance.

Interdisciplinary Approaches in Sustainable Chemical Development

The principles of green chemistry are increasingly being integrated into the design and synthesis of new chemical entities to minimize their environmental impact. An interdisciplinary approach, combining chemistry, engineering, and environmental science, is essential for the sustainable development of this compound and its derivatives.

Green Chemistry Metrics: The "greenness" of a synthetic process can be quantified using various metrics, such as the E-factor (mass of waste per mass of product) and atom economy. tudelft.nluni-sofia.bg By applying these metrics to the synthesis of this compound, researchers can identify areas for improvement and design more sustainable synthetic routes. For example, the pharmaceutical industry has been actively working to reduce its E-factor, which is traditionally high. researchgate.net

Use of Greener Solvents: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. The development of synthetic methods for ureas in more environmentally benign solvents, such as water or bio-derived solvents like Cyrene, is a key area of research. rsc.orgrsc.orgrsc.org

Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, can significantly reduce waste generation. tudelft.nl For the synthesis of this compound, the development of catalytic methods for the formation of the urea bond, for example, through the carbonylation of amines, would be a significant step towards a more sustainable process. Heterogeneous catalysts, which can be easily separated and reused, are particularly attractive from a green chemistry perspective. acs.org

Circular Economy Principles: A circular economy approach aims to minimize waste and maximize the use of resources by designing products and processes for reuse and recycling. tudelft.nl In the context of this compound synthesis, this could involve the recycling of solvents and catalysts, as well as the design of the molecule itself to be biodegradable. mdpi.com

By embracing these interdisciplinary and sustainable approaches, the chemical community can ensure that the development and production of this compound and its derivatives are not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, urea derivatives are often prepared by reacting substituted amines with isocyanates or via Mitsunobu reactions when introducing pyridinylmethyl groups. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Temperature control : Reactions are typically run at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity. Analytical validation via -NMR and HPLC (>95% purity) is critical .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is standard for structural elucidation . Key steps:

- Data collection : High-resolution (<1.0 Å) data at synchrotron facilities reduce noise.

- Refinement challenges : Disordered pyridinylmethyl groups or twinning (common in urea derivatives) require iterative refinement with restraints. Hydrogen bonding networks between urea and pyridine moieties must be validated using Fourier difference maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Strategies include:

- Standardized protocols : Adopt uniform IC determination methods (e.g., MTT assays) across labs.

- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to validate binding kinetics .

Q. What structural modifications to the urea scaffold enhance the pharmacological profile of this compound derivatives?

- Methodological Answer : Rational design focuses on:

- Pyridine substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the pyridine 4-position improves target affinity .

- Urea linker optimization : Replacing dimethyl groups with cyclopropyl or trifluoroethyl enhances metabolic resistance .

- Bioisosteric replacements : Swapping urea for thiourea or guanidine groups alters hydrogen-bonding capacity and solubility .

Q. How can factorial design optimize the synthesis and bioactivity of this compound analogs?

- Methodological Answer : Factorial experiments systematically vary factors (e.g., substituents, reaction time) to identify optimal conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.